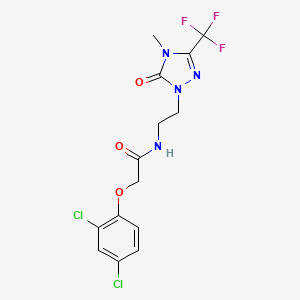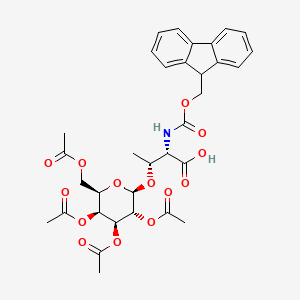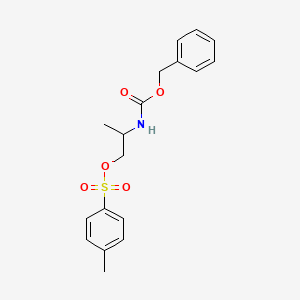
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DPC 423, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 binds to the TRPV1 channel and inhibits its activity, thereby reducing the influx of calcium ions into the cell. This leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 also inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has been found to have a range of biochemical and physiological effects, including analgesic and anti-inflammatory effects. It has been shown to reduce pain and inflammation in various animal models of inflammatory and neuropathic pain. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has also been found to have a role in thermoregulation, as TRPV1 channels are involved in the detection of noxious heat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has several advantages for use in lab experiments. It is a potent and selective TRPV1 channel blocker, which allows for specific targeting of this channel. It has also been found to have a long duration of action, which is beneficial for studying the effects of TRPV1 channel blockade over a prolonged period. However, N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, its potency may make it difficult to use at lower concentrations, which may be necessary for certain experiments.
Direcciones Futuras
There are several future directions for further research on N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423. One area of interest is the role of TRPV1 channels in various disease states, such as chronic pain and inflammation. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 may be a useful tool for studying the involvement of TRPV1 channels in these conditions. Another area of interest is the development of more potent and selective TRPV1 channel blockers, which may have therapeutic potential for pain and inflammation. Finally, the use of N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 in combination with other drugs or therapies may be explored, as it may have synergistic effects with other analgesic or anti-inflammatory agents.
Conclusion:
In conclusion, N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective TRPV1 channel blocker that has been found to have analgesic and anti-inflammatory effects. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has several advantages for use in lab experiments, but also has some limitations. Future research on N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 may lead to a better understanding of the role of TRPV1 channels in various disease states and may have therapeutic potential for pain and inflammation.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective blocker of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has been used to study the role of TRPV1 channels in various physiological processes, including nociception, inflammation, and thermoregulation.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-13-9-14(19)11-15(10-13)20-17(22)12-3-5-16(6-4-12)25(23,24)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQQRXLZJIFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900570.png)



![2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B2900575.png)
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2900576.png)



![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate](/img/structure/B2900582.png)

![Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2900586.png)
![1-Benzofuran-2-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2900587.png)
![tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2900588.png)